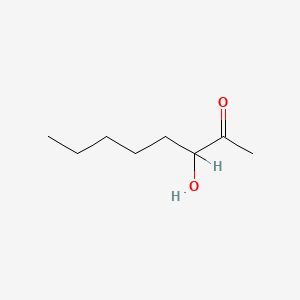

3-Hydroxy-2-octanone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

37160-77-3 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC 名称 |

3-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3 |

InChI 键 |

QWEHQNZGVUHHME-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)C)O |

规范 SMILES |

CCCCCC(C(=O)C)O |

密度 |

0.927-0.933 |

其他CAS编号 |

37160-77-3 |

物理描述 |

Colourless liquid; Brown nutty aroma |

溶解度 |

Practically insoluble or insoluble in water Soluble (in ethanol) |

同义词 |

3-(R)-hydroxy-2-octanone 3-hydroxy-2-octanone |

产品来源 |

United States |

Occurrence and Biological Roles of 3 Hydroxy 2 Octanone

Role as an Insect Semiochemical

3-Hydroxy-2-octanone is an organic compound that functions as a semiochemical, a chemical substance or mixture that carries a message for the purpose of communication between organisms. plantprotection.pl In the context of insects, these chemical cues are crucial for behaviors such as mating, aggregation, and host location. plantprotection.pl Within the family Cerambycidae, commonly known as longhorn beetles, a recurring motif for male-produced aggregation-sex pheromones involves hydroxyketones and diols with carbon chain lengths of six, eight, or ten. semiochemical.com this compound falls into this structural class and has been identified as a key pheromone component for certain species within this family. nih.govmdpi.comnih.govpherobase.com

Research into the chemical ecology of longhorn beetles has led to the identification of this compound in the volatile emissions of males of several species. This compound often acts in concert with other substances to elicit a behavioral response from conspecific beetles, typically attracting both males and females to a specific location for mating and aggregation.

The primary male-produced aggregation-sex pheromone of Plagionotus detritus has been identified as a two-component blend of (R)-3-hydroxyhexan-2-one and (S)-2-hydroxyoctan-3-one. mdpi.comnih.gov While this compound is not a principal component of the naturally produced pheromone, field trials have demonstrated that this species is responsive to it as part of a synthetic blend. In studies conducted in Poland and Italy, "multi-lures" containing a blend that included racemic this compound, along with racemic 3-hydroxy-2-hexanone and syn-2,3-hexanediols, were found to be significantly attractive to P. detritus. nih.gov

| Species | Compound Found/Tested | Role | Key Finding |

| Plagionotus detritus | Racemic this compound | Attractant in a blend | Attracted to a "multi-lure" containing this compound along with other semiochemicals. nih.gov |

In the longhorn beetle Anaglyptus subfasciatus, this compound has been identified as a constituent of the male-released sex pheromone. nih.gov Through analysis using gas chromatography-mass spectrometry (GC-MS) and GC-Fourier transform infrared (GC-FTIR), the pheromone was determined to be a 7:1 molar mixture of 3-hydroxy-2-hexanone and this compound. nih.gov Further analysis of the stereochemistry revealed that the naturally produced this compound possesses the (R)-configuration. nih.gov

| Species | Compound Identified | Stereochemistry | Ratio in Natural Pheromone Blend |

| Anaglyptus subfasciatus | This compound | (R) | Minor component (1 part to 7 parts (R)-3-hydroxy-2-hexanone). nih.gov |

For the grape borer, Xylotrechus pyrrhoderus, the male-produced sex pheromone has been isolated and identified as a mixture of (2S,3S)-octanediol and (S)-2-hydroxy-3-octanone. researchgate.net Extensive research on the semiochemistry of this species has focused on these two compounds, and currently, this compound has not been identified as a pheromone component for X. pyrrhoderus.

This compound has been identified as a possible male-produced sex pheromone component for the tiger longicorn beetle, Xylotrechus chinensis. mdpi.compherobase.com This compound was found along with two other related substances, 2,3-octanediol (B1616776) and 2-hydroxy-3-octanone, in the volatiles collected from males. mdpi.comnih.govpherobase.com The presence of this blend of compounds suggests a multi-component pheromone system that guides the mating behavior of this invasive species, which is known to infest mulberry trees. mdpi.com

| Species | Compound Identified | Co-occurring Compounds | Putative Role |

| Xylotrechus chinensis | This compound | 2,3-octanediol, 2-hydroxy-3-octanone | Component of male-produced aggregation-sex pheromone. mdpi.comnih.govpherobase.com |

The investigation into the pheromone chemistry of Anaglyptus mysticus has revealed a two-component aggregation-sex pheromone produced by males. d-nb.info The identified compounds are (R)-3-hydroxy-2-hexanone and 2-nonanone. d-nb.info These two components act synergistically to attract both males and females. d-nb.info Based on current scientific literature, this compound has not been identified as a semiochemical for this particular species.

Identification in Longhorn Beetles (Cerambycidae)

Xylotrechus antilope

Research into the pheromone chemistry of the longhorn beetle Xylotrechus antilope has identified a key compound produced by males. nih.gov Headspace sampling and subsequent analysis by gas chromatography-mass spectrometry revealed that males produce large quantities of (S)-2-hydroxy-3-octanone. nih.gov This compound was not found in corresponding extracts from females. nih.gov Field bioassays confirmed that (S)-2-hydroxy-3-octanone functions as an aggregation-sex pheromone, attracting both male and female beetles. nih.gov The racemate of 2-hydroxy-3-octanone also proved to be attractive to the species in field trials. nih.gov

Monochamus Species

Several studies have investigated the potential of this compound to act as an attractant for species within the Monochamus genus, which are significant forest pests. In field experiments targeting Monochamus carolinensis and Monochamus titillator, racemic this compound was tested as a lure, often in combination with the host plant volatile α-pinene. illinois.eduorganicreactions.org For M. carolinensis, traps baited with this compound plus α-pinene captured a significant number of beetles, comparable to the captures with another known attractant, (2R,3R)-2,3-hexanediol, plus α-pinene. illinois.edu While this compound is a known cerambycid pheromone component, these studies screened it as a potential attractant for these specific Monochamus species. organicreactions.orgnih.gov

Table 1: Occurrence of this compound and Related Isomers in Select Cerambycidae

| Species | Compound Identified | Sex Producing | Biological Role |

|---|---|---|---|

| Xylotrechus antilope | (S)-2-Hydroxy-3-octanone | Male | Aggregation-Sex Pheromone nih.gov |

| Monochamus carolinensis | This compound (tested) | N/A (Lure) | Potential Attractant illinois.edu |

| Monochamus titillator | This compound (tested) | N/A (Lure) | Potential Attractant illinois.eduorganicreactions.org |

| Plagionotus detritus | (S)-2-Hydroxy-3-octanone | Male | Minor Pheromone Component nih.gov |

Stereochemical Purity and Isomeric Forms in Semiochemical Communication

The specific stereoisomer of a semiochemical is often critical to its biological activity. Different enantiomers or structural isomers can elicit vastly different behavioral responses in insects, making stereochemical purity a key factor in chemical communication.

(R)-3-Hydroxy-2-octanone

The enantiomers of this compound possess distinct sensory properties. researchgate.net (R)-3-Hydroxy-2-octanone is characterized by a mushroom-like, fresh grass odor. researchgate.net In aroma extract dilution analysis, the (R)-enantiomer was found to have a flavor dilution factor of 1024, significantly higher than the 256 recorded for its (S)-enantiomer, indicating that the (R)-form is a considerably more potent odorant. researchgate.net While not this compound itself, the closely related compound (R)-3-hydroxy-2-hexanone is a major pheromone component in the cerambycid beetle Plagionotus detritus, highlighting the role of the (R)-configuration in this class of molecules for insect communication. nih.gov

(S)-2-Hydroxy-3-octanone

The structural isomer (S)-2-hydroxy-3-octanone is a well-established pheromone component for several longhorn beetle species. It is the major male-produced aggregation-sex pheromone of Xylotrechus antilope. nih.gov It is also produced by males of the threatened cerambycid Plagionotus detritus, where it serves as a minor component in a two-part pheromone blend, acting synergistically with the major component, (R)-3-hydroxy-2-hexanone. nih.gov The S-enantiomer is noted as a pheromone component for economically important pest species in the genus Xylotrechus across Asia. wikipedia.org

Thermal Isomerization Effects in Analytical Procedures

The analysis of α-hydroxy ketones like this compound requires careful consideration of potential thermal degradation. These compounds can undergo a heat-induced α-ketol rearrangement, which involves the 1,2-migration of a substituent to form an isomeric product. organicreactions.orgmdpi.com This isomerization can be a concern during the high temperatures used in gas chromatography (GC) analysis. nih.gov For instance, increasing the oven temperature, inlet temperature, and using a splitless injection mode (which increases residence time in the hot inlet) are all factors that can promote thermal isomerization of analytes. nih.gov

In the analysis of related cerambycid pheromones, such effects have been observed. In one study, 2-hydroxy-3-hexanone and its enantiomers were considered likely artifacts formed by the degradation of (R)-3-hydroxy-2-hexanone under the GC conditions used at the time. nih.gov Similarly, a synthesized sample of 3-hydroxy-2-hexanone was found to contain its degradation product, 2,3-hexanedione. farmaciajournal.com These findings underscore the importance of optimizing analytical methods to minimize the risk of thermal isomerization, which could otherwise lead to incorrect identification or quantification of the active pheromone components.

Synergistic Interactions with Co-Pheromones and Plant Volatiles

The behavioral response of insects to pheromones is often not due to a single compound but to a specific blend of chemicals. This compound and its isomers frequently act in concert with other pheromone components or plant-derived volatiles to elicit a full biological response.

For the cerambycid beetle Plagionotus detritus, (S)-2-hydroxy-3-octanone is a minor pheromone component that works synergistically with the major component, (R)-3-hydroxy-2-hexanone. nih.gov When tested individually in a field bioassay, neither compound was significantly attractive, but a blend of the two elicited a strong attraction. nih.gov

Plant volatiles also play a critical role. The attraction of Monochamus species to potential pheromones is often enhanced by the presence of host-plant compounds like α-pinene. illinois.eduorganicreactions.org A study on a "super lure" for trapping a wide range of cerambycids demonstrated the complexity of these interactions. The four-component lure consisted of ethanol (B145695) and three cerambycid pheromones: syn-2,3-hexanediol, racemic 3-hydroxyhexan-2-one (B1256532), and racemic 3-hydroxyoctan-2-one (K8). While this super lure was effective for some species, for others, the combination of pheromones had an inhibitory effect. For example, adding K8 significantly reduced the catch of Anelaphus pumilus in traps baited with a blend of ethanol, 3-hydroxyhexan-2-one, and syn-2,3-hexanediol. This highlights that combining pheromones can lead to both synergistic and antagonistic effects depending on the target species.

Table 2: Examples of Synergistic and Interactive Effects

| Target Species | Primary Compound(s) | Synergist / Co-attractant | Observed Effect |

|---|---|---|---|

| Plagionotus detritus | (R)-3-Hydroxy-2-hexanone & (S)-2-Hydroxy-3-octanone | N/A (Co-pheromones) | Synergistic; blend is attractive while single components are not. nih.gov |

| Monochamus carolinensis | This compound | α-Pinene (Plant Volatile) | Enhanced attraction. illinois.edu |

| Anelaphus pumilus | Ethanol + 3-Hydroxyhexan-2-one + syn-2,3-Hexanediol | 3-Hydroxyoctan-2-one | Antagonistic; addition reduced trap catches by 50%. |

| Multiple Cerambycidae | Ethanol | 3-Hydroxyoctan-2-one & other pheromones | Variable; effective for 8 of 13 species, but inhibitory for 5 others. |

Blends with Other Hydroxyketones and Diols

This compound frequently functions as a component of a complex chemical signal, or pheromone, in various insect species, particularly longhorned beetles (family Cerambycidae). Its effectiveness is often not as a standalone compound but as part of a precise blend with structurally similar molecules, such as other hydroxyketones and diols. These blends create a species-specific signal that mediates behaviors like aggregation and mating.

A notable example is the formulation of a multi-component "super lure" designed for trapping a wide range of hardwood longhorn beetles. nih.govresearchgate.net This lure combines racemic this compound (K8) with racemic 3-hydroxyhexan-2-one (K6) and syn-2,3-hexanediol (D6). nih.govresearchgate.net Research has shown that the interactions between these components are complex and species-dependent. For some species, the full blend is highly effective, while for others, certain components can inhibit attraction. For instance, the combination of 3-hydroxyhexan-2-one and this compound (K6 + K8) was found to reduce the trap catches of Anelaphus villosus in traps baited with ethanol and syn-2,3-hexanediol (E + D6) by as much as 90%. nih.govresearchgate.net Similarly, the addition of this compound (K8) to a lure containing ethanol, 3-hydroxyhexan-2-one, and syn-2,3-hexanediol (E + K6 + D6) decreased the catch of Anelaphus pumilus by 50%. nih.govresearchgate.net These findings underscore that the specific ratio and combination of these compounds are critical for eliciting a positive behavioral response.

Table 1: Effects of Pheromone Blends on Cerambycidae Species

| Species | Base Lure | Added Component(s) | Observed Effect | Citation |

|---|---|---|---|---|

| Anelaphus villosus | Ethanol + syn-2,3-hexanediol (E+D6) | 3-hydroxyhexan-2-one + this compound (K6+K8) | 90% reduction in catch | nih.govresearchgate.net |

| Anelaphus pumilus | Ethanol + 3-hydroxyhexan-2-one + syn-2,3-hexanediol (E+K6+D6) | This compound (K8) | 50% reduction in catch | nih.govresearchgate.net |

| Knulliana cincta | 3-hydroxyhexan-2-one + this compound (K6+K8) | syn-2,3-hexanediol (D6) | Interruption of attraction | nih.govresearchgate.net |

Enhancement by Host Plant Semiochemicals (e.g., α-pinene, ethanol)

The efficacy of insect pheromones like this compound is often significantly amplified when presented in conjunction with semiochemicals, which are signaling chemicals released by host plants. These plant volatiles can indicate the presence of a suitable food source, habitat, or oviposition site, making the pheromone signal more attractive.

Ethanol is a primary example of such a host plant semiochemical. It is a common fermentation product in stressed, decaying, or damaged wood, which is the larval habitat for many longhorned beetles. Studies have consistently shown that ethanol significantly increases the number and diversity of cerambycid species captured in traps baited with pheromone lures. nih.govresearchgate.net In trapping experiments using the four-component "super lure" (ethanol, syn-2,3-hexanediol, 3-hydroxyhexan-2-one, and this compound), ethanol was found to significantly boost the mean catches for seven different species. nih.govresearchgate.net

Another common host plant volatile is α-pinene, a monoterpene found in conifers and other plants. Its effect, however, can be more variable and species-specific. While some insects are attracted to α-pinene as a cue for locating hosts, for others, it can act as a deterrent. For example, some studies on ambrosia beetles found that adding α-pinene to ethanol-baited traps actually reduced the capture of species like Anisandrus sayi and Xyleborinus saxeseni. researchgate.net This illustrates that while host plant volatiles are crucial for enhancing pheromone signals, their specific effects depend on the ecological relationship between the insect and the plant.

Research Applications in Insect Ecology and Conservation

Monitoring and Detection Strategies

The use of this compound and its blends in baited traps is a cornerstone of modern strategies for monitoring and detecting insect populations, particularly for non-native and potentially invasive species. nih.govresearchgate.net The development of lures that are attractive to a broad spectrum of species, such as the aforementioned "super lure," is valuable for general surveillance programs in high-risk areas like ports and transportation hubs. nih.govresearchgate.net

These monitoring programs provide critical data on the presence, abundance, and seasonal flight patterns of targeted pests. By deploying traps baited with a combination of this compound and other attractants, conservation managers and agricultural agencies can detect new incursions of invasive longhorned beetles early, allowing for a more rapid and effective response to mitigate potential economic and ecological damage. nih.govresearchgate.net

Behavioral Bioassays and Electrophysiological Responses

The identification and validation of this compound as a semiochemical rely on detailed laboratory and field experiments. Behavioral bioassays are essential for demonstrating that a compound elicits a specific behavioral response in an insect. researchgate.net These can range from simple Y-tube olfactometer tests in the lab, where an insect chooses between scented and unscented air streams, to large-scale field trapping experiments that measure the number of insects attracted to a baited trap under natural conditions. nih.govresearchgate.netresearchgate.netnih.gov The field studies on the "super lure" are a form of large-scale behavioral bioassay, proving the attractiveness of the chemical blend to 74 different species of longhorn beetles. nih.govresearchgate.net

Complementing these behavioral studies are electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR). These methods measure the electrical response of an insect's antenna to an odor stimulus. mdpi.comnih.gov By exposing an antenna to this compound and recording the nerve impulses, researchers can confirm that the insect possesses olfactory receptors capable of detecting the molecule. mdpi.com This physiological evidence is a crucial step in confirming a compound's role as a pheromone component. nih.govillinois.edu

Presence in Other Biological Systems and Metabolic Pathways

Microbial Biotransformations

Beyond its role in insect communication, this compound and similar molecules are also products of microbial metabolism. Biotransformation is the process by which microorganisms such as bacteria and fungi modify organic compounds using their enzymatic machinery. medcraveonline.commedcraveonline.com This process can be harnessed to synthesize valuable chemicals. slideshare.net

The production of this compound in microorganisms is believed to occur via the β-oxidation of fatty acids. researchgate.netdiva-portal.org In this metabolic pathway, octanoic acid (an eight-carbon fatty acid) is broken down. Enzymes including acyl-CoA dehydrogenase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase convert the fatty acid into a β-keto-octanoyl-CoA intermediate. researchgate.net This intermediate can then be further processed by other enzymes to yield this compound. This is analogous to pathways engineered in E. coli for the production of other methyl ketones like 2-heptanone (B89624) and 2-nonanone. researchgate.net

The ability of microbes to produce hydroxyketones is also seen in other contexts. For example, many bacteria produce 3-hydroxy-2-butanone (acetoin) as a fermentation end-product through the 2,3-butanediol (B46004) pathway. nih.gov This demonstrates the widespread capability of microorganisms to synthesize the core chemical structure found in this compound.

Classification as a Metabolite in General Biochemical Contexts

From a biochemical standpoint, this compound is classified as a fatty acyl. nih.gov Fatty acyls are a subclass of lipids and are derived from fatty acids.

The structure of this compound, an eight-carbon chain with a hydroxyl and a keto group, suggests its involvement in fatty acid metabolism. Fatty acids are crucial for building cell membranes, storing energy, and cellular signaling. asm.org The metabolism of fatty acids primarily occurs through β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA.

The presence of a hydroxyl group on the third carbon atom is particularly noteworthy, as 3-hydroxyacyl-CoA is a key intermediate in the β-oxidation pathway. It is plausible that this compound could be formed as a byproduct or an intermediate in the metabolism of octanoic acid or related medium-chain fatty acids.

Natural Occurrence in Diverse Organisms (Research on Volatile Fingerprints)

This compound has been identified as a volatile organic compound (VOC) in a variety of organisms, where it can play a role in chemical communication (as a semiochemical) or contribute to flavor and aroma profiles.

Insects : The compound has been identified as a semiochemical for several species of beetles. pherobase.com For instance, it acts as an attractant for the mulberry borer (Xylotrechus chinensis) and other beetles in the Cerambycidae family. pherobase.com Semiochemicals are critical for insect communication, influencing behaviors such as mating, aggregation, and host location. Related compounds like 3-hydroxy-2-hexanone are also used as attractants for Cerambycids. semiochemical.com

Food and Flavor : this compound contributes to the flavor profile of certain foods. It has been detected in heated mutton fat and beef. flavscents.com The aroma of its different enantiomers has been characterized, with (3R)-3-hydroxy-2-octanone having a mushroom-like, fresh grass odor and the (S)-enantiomer having a mushroom-like, earthy note. leffingwell.com This compound is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov

| Organism/Source | Role/Context |

| Xylotrechus chinensis (Mulberry borer) | Attractant (Semiochemical) |

| Sybra sp., Rhytiphora pulverulens, Zygocera sp. | Attractant (Semiochemical) |

| Heated Mutton Fat | Flavor Compound |

| Beef | Flavor Compound |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The synthesis of 3-hydroxy-2-octanone can be accomplished through several distinct chemical pathways. These routes are broadly categorized into those that produce a racemic mixture of the (R) and (S) enantiomers and those designed to selectively yield one enantiomer over the other, which are critical for applications where chirality is a key factor.

Racemic Synthesis Pathways (e.g., Hydration of 1-Alkyn-3-ols)

A straightforward method for preparing racemic this compound involves the hydration of the corresponding 1-alkyn-3-ol. pnas.org This reaction pathway provides a direct conversion to the α-hydroxy ketone structure.

Specifically, racemic this compound can be prepared through the hydration of 1-octyn-3-ol. pnas.org This transformation is typically achieved using reagents such as mercuric oxide (HgO) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). pnas.org The reaction proceeds via the enol intermediate, which tautomerizes to the more stable keto form. pnas.org It has been noted that this method yields the 3-hydroxy-2-keto isomer without traces of the corresponding 2-hydroxy-3-keto isomer, as confirmed by ¹H NMR spectroscopy. pnas.org However, thermal isomerization can occur during analytical procedures like gas chromatography (GC) at high injector temperatures, leading to the interconversion between the two α-hydroxy ketone isomers. pnas.org

Table 1: Racemic Synthesis of this compound

| Precursor | Reagents | Product | Reference |

|---|

Stereoselective and Asymmetric Synthesis

The demand for enantiomerically pure compounds has driven the development of numerous stereoselective and asymmetric synthetic methods. These approaches are essential for producing specific (R)- or (S)-enantiomers of this compound, which can exhibit distinct biological activities or olfactory properties. researchgate.netleffingwell.com

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This methodology has been successfully applied to the synthesis of optically active α-hydroxy ketones, including this compound, by using silyl (B83357) enol ethers as the olefin substrate. researchgate.netacs.org

The process involves the dihydroxylation of the silyl enol ether derived from 2-octanone (B155638). researchgate.net The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome. Using AD-mix-β, which contains the (DHQD)₂PHAL ligand, preferentially yields the (R)-enantiomer. researchgate.netorganic-chemistry.org Conversely, AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (S)-enantiomer. researchgate.netorganic-chemistry.org Following the dihydroxylation, the resulting α-silyloxy-α-hydroxy intermediate is hydrolyzed to afford the final α-hydroxy ketone.

Research has demonstrated the efficacy of this method for this compound. researchgate.net The reaction yields are good, and significant levels of enantiomeric excess (ee) are achieved. researchgate.net

Table 2: Sharpless Asymmetric Dihydroxylation for this compound Synthesis

| Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Silyl enol ether of 2-octanone | AD-mix-β | (R)-3-Hydroxy-2-octanone | 68% | 87.8% | researchgate.net |

Organocatalysis has emerged as a key strategy for asymmetric synthesis, avoiding the use of metal catalysts. The direct enantioselective α-hydroxylation of ketones is a prominent application of this approach. rsc.org This method can be applied to the synthesis of chiral this compound from 2-octanone.

A more recent development is the organocatalytic enantioselective acyloin rearrangement of α,α-disubstituted α-hydroxy acetals. nih.gov In the presence of a chiral Brønsted acid catalyst, such as a binol-derived N-triflyl phosphoramide, α-hydroxy acetals can be rearranged into α-alkoxy ketones with high yields and excellent enantioselectivities. nih.gov The resulting α-alkoxy group can then be cleaved to yield the desired α-hydroxy ketone. This method relies on the formation of a chiral ion pair between an oxocarbenium ion intermediate and the catalyst's anion to transfer chirality effectively. nih.gov

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. Lipase-catalyzed kinetic resolution is a widely used technique for separating enantiomers of racemic alcohols or their esters, and it is applicable to the synthesis of chiral this compound. mdpi.commdpi.com

This approach typically starts with racemic this compound. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate (B1210297). mdpi.comresearchgate.net This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The choice of enzyme is crucial, as different lipases can exhibit opposite enantioselectivity. For instance, while CAL-B may preferentially acylate the (R)-enantiomer, Candida antarctica lipase A (CAL-A) might favor the (S)-enantiomer, providing access to both chiral forms. researchgate.netthieme-connect.com

Another chemoenzymatic strategy involves the resolution of a precursor, such as racemic 1-octyn-3-ol. barc.gov.in A lipase-catalyzed transesterification can provide enantiomerically enriched (R)- or (S)-1-octyn-3-ol, which can then be hydrated as described previously to yield the corresponding enantiomer of this compound. pnas.orgbarc.gov.in

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Hydroxy-2-octanone |

| (S)-3-Hydroxy-2-octanone |

| 1-Octyn-3-ol |

| (R)-1-Octyn-3-ol |

| (S)-1-Octyn-3-ol |

| 2-Octanone |

| 2-Hydroxy-3-octanone |

| Mercuric oxide |

| Boron trifluoride etherate |

| Silyl enol ether |

| AD-mix-α |

| AD-mix-β |

| (DHQ)₂PHAL |

| (DHQD)₂PHAL |

| Proline |

| Epoxy mesylate |

| α-Alkoxy ketone |

| α-Hydroxy acetal |

| N-triflyl phosphoramide |

| Candida antarctica lipase A (CAL-A) |

| Candida antarctica lipase B (CAL-B) |

Biocatalytic Synthesis and Biotransformations

The synthesis of this compound through biocatalytic routes offers a green and highly selective alternative to traditional chemical methods. These enzymatic processes, often employing whole microbial cells or isolated enzymes, can yield chiral α-hydroxy ketones with high enantiomeric purity, which are valuable building blocks in organic synthesis. researchgate.netresearchgate.net

Enzyme-mediated reduction of prochiral ketones stands out as a key strategy for producing optically active alcohols and hydroxy ketones. This approach leverages the stereoselectivity of enzymes to convert a non-chiral starting material into a chiral product with a high degree of enantiomeric excess.

Whole-cell biocatalysis is a cost-effective method that utilizes intact microbial cells as the source of enzymes, eliminating the need for expensive enzyme purification. researchgate.net Strains of Acetobacter pasteurianus, a bacterium known for its role in vinegar production, have demonstrated significant potential in the asymmetric reduction of ketones. science.govresearchgate.net For instance, Acetobacter pasteurianus GIM1.158 has been successfully used for the anti-Prelog asymmetric reduction of 2-octanone to (R)-2-octanol with high enantioselectivity. researchgate.netmdpi.com This system has been shown to be effective for a range of prochiral ketones. researchgate.net The use of whole cells provides a robust catalytic system where cofactors, essential for the enzymatic reaction, are regenerated by the cell's metabolism. science.gov

Notably, research has shown that Acetobacter pasteurianus can produce various compounds, including 2-hydroxy ketones, through the action of its native enzymes. researchgate.net The efficiency of these whole-cell systems can be influenced by various factors, including the concentration of the biocatalyst. Studies on the asymmetric reduction of 2-octanone have determined optimal cell concentrations to maximize yield and enantioselectivity. researchgate.net

The key enzymes responsible for the reduction of ketones in these biocatalytic systems are oxidoreductases, specifically alcohol dehydrogenases (ADHs). frontiersin.org ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, a process that requires a nicotinamide (B372718) cofactor such as NAD(P)H. frontiersin.org The catalytic mechanism involves the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate. frontiersin.org

ADHs are classified based on their stereoselectivity, yielding either (S)- or (R)-alcohols. While many ADHs follow Prelog's rule to produce (S)-alcohols, there is significant interest in anti-Prelog ADHs that produce (R)-alcohols, which are equally important chiral building blocks. researchgate.netresearchgate.net The discovery of (R)-specific ADHs in organisms like Lactobacillus species has expanded the toolbox for synthesizing a wider range of chiral compounds. researchgate.net The substrate scope of these enzymes is broad, accepting various ketones and ketoesters. researchgate.net For instance, an (R)-2-octanol dehydrogenase from Pichia has been identified, which catalyzes the reduction of ketones to produce alcohols like (S)-4-halo-3-hydroxybutyric acid esters. google.com

| Enzyme/Organism | Substrate | Product | Key Characteristics |

|---|---|---|---|

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-Octanol | Whole-cell biocatalyst, anti-Prelog selectivity, high enantiomeric excess (>99% ee) researchgate.netmdpi.com |

| Lactobacillus brevis ADH | Various ketones | (R)-Alcohols | (R)-specific, broad substrate scope researchgate.net |

| Yarrowia lipolytica ADH2 | 2-Octanone | (S)-2-Octanol | (S)-selective, Zn-dependent alcohol dehydrogenase researchgate.net |

The choice of the organic solvent is critical and must be biocompatible with the cells or enzymes. researchgate.net For the asymmetric reduction of 2-octanone by immobilized Acetobacter sp. CCTCC M209061 cells, ethyl acetate was identified as the optimal organic solvent. researchgate.net In another study involving Acetobacter pasteurianus GIM1.158, the combination of a deep eutectic solvent (DES) with a water-immiscible ionic liquid in a biphasic system significantly enhanced the substrate concentration and product yield for the reduction of 2-octanone. science.govmdpi.commdpi.com The use of n-octane has also been shown to be effective in the biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid, increasing productivity compared to an aqueous monophasic system. nih.gov

Optimization of various reaction parameters is crucial for maximizing the efficiency of these biphasic systems. This includes the volume ratio of the organic to the aqueous phase, pH, temperature, and biocatalyst loading. For example, in the reduction of 2-octanone by Acetobacter sp., a yield of 76.5% was achieved at a 120 mM substrate concentration under optimized conditions in a 1 L scale biphasic system. researchgate.net

| Biocatalyst | Substrate | Biphasic System Components | Key Optimization Parameters | Result |

|---|---|---|---|---|

| Immobilized Acetobacter sp. CCTCC M209061 | 2-Octanone | Aqueous/Ethyl acetate | Temp: 33°C, pH: 7.5, Biocatalyst: 20 g/L, Organic phase ratio: 40% (v/v) researchgate.net | 76.5% yield at 120 mM substrate researchgate.net |

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | Aqueous/DES/[C4MIM][PF6] | Increased substrate concentration and productivity science.govmdpi.com | Improved yield and productivity mdpi.com |

| Recombinant E. coli | Phenylpyruvate | Aqueous/n-Octane | Water:Octane ratio 6:4, Temp: 40°C, Cells: 30 g/L nih.gov | 30.69% higher productivity than aqueous system nih.gov |

Acyloin condensation is another important biocatalytic reaction for the formation of α-hydroxy ketones. This reaction involves the formation of a carbon-carbon bond between two aldehyde molecules or an aldehyde and a 2-keto acid, catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like pyruvate (B1213749) decarboxylase. uni-duesseldorf.deacs.org

While direct mechanistic studies specifically on the biocatalytic acyloin condensation to form this compound are not extensively detailed in the provided context, the general mechanism is understood. For example, baker's yeast, which contains pyruvate decarboxylase, can catalyze the acyloin condensation between an aldehyde substrate and acetaldehyde (B116499), which is generated in situ from the fermentation of glucose. perfumerflavorist.com It has been reported that a crude enzyme extract from baker's yeast could convert n-hexanal into this compound, indicating an initial addition of an acetaldehyde-equivalent to the hexanal (B45976). perfumerflavorist.com This suggests that the formation of this compound can occur via the condensation of hexanal and an activated acetaldehyde unit derived from pyruvate. The stereoselectivity of this reaction is determined by the specific enzyme used. uni-duesseldorf.de

Enzyme-Mediated Reductions of Prochiral Ketones

Chemical Reactivity and Derivative Formation

This compound, as a bifunctional molecule containing both a hydroxyl and a ketone group, exhibits reactivity characteristic of both functional groups. The α-hydroxy ketone moiety is known to be susceptible to isomerization. For instance, synthetic samples of 3-hydroxy-2-hexanone have been observed to isomerize to 2-hydroxy-3-hexanone upon standing, a transformation that can also occur with this compound. researchgate.net

The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification. The ketone group can be subject to reduction to form the corresponding diol, 2,3-octanediol (B1616776). This reduction can be achieved using various reducing agents. Furthermore, the ketone can be a target for Baeyer-Villiger oxidation. Baeyer-Villiger monooxygenases (BVMOs), a class of oxidoreductases, can convert ketones into esters. nih.govresearchgate.net While open-chain ketones are sometimes poor substrates for certain BVMOs, others show high activity and regioselectivity towards aliphatic ketones. nih.govresearchgate.net For example, a BVMO from Rhodococcus pyridinivorans showed high affinity for aliphatic methyl ketones. researchgate.net Such enzymatic oxidation of this compound could potentially lead to the formation of an ester derivative, although specific studies on this transformation are needed. The reactivity of the ketone also allows for its use as a precursor in "borrowing hydrogen" catalysis, where it is transiently formed from a secondary alcohol and then undergoes C-C or C-N bond formation before being reduced back to an alcohol. acs.org

Investigation of Isomerization Mechanisms

The structural arrangement of this compound as an α-hydroxy ketone (or acyloin) facilitates its isomerization to the constitutional isomer, 2-hydroxy-3-octanone. This transformation is a key characteristic of α-hydroxy ketones and is understood to proceed through a keto-enol tautomerism mechanism. Tautomers are constitutional isomers that readily interconvert, distinguished by the different location of a proton and a double bond. quora.comlibretexts.org

The process can be catalyzed by either acid or base. masterorganicchemistry.com In the presence of a catalyst, an equilibrium is established between the two isomeric forms via a common enediol intermediate. Research has noted that this compound can undergo thermal isomerization during analytical procedures such as gas chromatography (GC), converting it to the corresponding 2-hydroxy-3-octanone. colab.ws A similar isomerization from 2-hydroxy-3-decanone to 3-hydroxy-2-decanone has also been observed under GC analysis conditions. researchgate.net

The mechanism involves the migration of a hydrogen atom and the rearrangement of bonding electrons. byjus.com For most simple ketones, the equilibrium heavily favors the keto form, but the presence of the adjacent hydroxyl group in acyloins allows for the formation of the enediol intermediate, which can then re-ketonize to either of the two isomeric α-hydroxy ketones. libretexts.orglibretexts.org

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Initial Step | Protonation of the carbonyl oxygen. libretexts.org | Deprotonation of the hydroxyl group or the α-carbon. |

| Key Intermediate | Enediol | Enolate / Enediolate |

| Driving Force | Stabilization of the enediol intermediate. | Formation of the resonance-stabilized enolate anion. libretexts.org |

| Outcome | Equilibrium mixture of this compound and 2-hydroxy-3-octanone. | Equilibrium mixture of this compound and 2-hydroxy-3-octanone. |

Controlled Oxidation Reactions (e.g., to 2,3-Octanedione)

The secondary alcohol functionality in this compound can be selectively oxidized to yield the corresponding α-dicarbonyl compound, 2,3-octanedione (B1214595). This transformation is a standard synthetic operation and provides access to a different class of compounds with unique reactivity. The controlled oxidation of the isomeric compound, (S)-2-hydroxy-3-octanone, to produce 2,3-octanedione has been documented in the synthesis of reference standards for pheromone identification studies.

A common and effective method for this oxidation involves the use of pyridinium (B92312) dichromate (PDC), a milder oxidizing agent compared to reagents like potassium permanganate (B83412) or chromic acid, which helps to prevent over-oxidation or cleavage of the carbon-carbon bond.

| Parameter | Details |

| Reactant | (S)-2-hydroxy-3-octanone (isomer of this compound) |

| Product | 2,3-Octanedione |

| Reagent | Pyridinium dichromate (PDC) |

| Solvent | Dichloromethane or Methylene (B1212753) Chloride |

| Significance | Generates the corresponding α-diketone, a valuable synthetic intermediate. researchgate.net |

Utility as a Chiral Building Block in Complex Molecule Synthesis

Chiral α-hydroxy ketones are valuable synthons, or building blocks, in the asymmetric synthesis of complex, biologically active molecules. researchgate.net When obtained in an enantiomerically pure form, this compound can be used to introduce specific stereocenters into a target molecule, leveraging the pre-existing chirality to control the stereochemical outcome of subsequent reactions.

Research has demonstrated the utility of hydroxy ketones in organocatalyzed aldol (B89426) reactions. Specifically, a hydroxy ketone, referred to as 1-hydroxy-2-octanone, has been used as an enolate source in a diastereoselective syn-aldol reaction with protected (S)-isoserinal hydrate. researchgate.net This reaction, promoted by amino acid-based catalysts, serves as an efficient route for the synthesis of complex carbohydrate mimics, such as 1,5,6-trideoxy-1,5-imino-hexitols, which are investigated as potential glycosidase inhibitors. researchgate.net The ability of the hydroxy ketone to participate in such stereocontrolled C-C bond-forming reactions underscores its value as a chiral building block.

The importance of this structural motif is further highlighted by the extensive research into the synthesis of its isomer, (S)-2-hydroxy-3-octanone, which is a major pheromone component for several species of long-horned beetles. tandfonline.comthieme-connect.com The development of efficient chemoenzymatic methods to produce this compound in high enantiopurity showcases the demand for such chiral synthons in the preparation of biologically active natural products. researchgate.netthieme-connect.com

| Synthetic Application | Reactants | Product Class | Significance |

| Organocatalytic Aldol Reaction | Hydroxy ketone (e.g., 1-hydroxy-2-octanone), (S)-Isoserinal hydrate | 1,5,6-Trideoxy-1,5-imino-hexitols | Asymmetric synthesis of carbohydrate mimics with potential biological activity. researchgate.net |

| Pheromone Biosynthesis Studies | Deuterated (S)-2-hydroxy-3-octanone | Deuterated (2S,3S)-2,3-octanediol | Elucidating biosynthetic pathways by using the chiral hydroxy ketone as a labeled precursor. tandfonline.com |

Analytical Techniques in Research for 3 Hydroxy 2 Octanone

Chromatographic Methodologies

Chromatographic techniques are pivotal in the separation and analysis of 3-Hydroxy-2-octanone from complex mixtures. These methods are essential for determining its purity, identifying its enantiomeric forms, and understanding its role in various chemical and biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive structural elucidation. For this compound, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight (144.21 g/mol ) and several fragment ions. nih.govchemsynthesis.com Key fragmentation would likely occur at the C-C bond adjacent to the carbonyl group and the hydroxyl group, leading to characteristic fragment ions. For instance, alpha-cleavage next to the carbonyl group could produce an acylium ion, while cleavage adjacent to the hydroxyl group would also result in stable carbocations.

Quantification of this compound can be achieved with high sensitivity and specificity using GC-MS. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of the compound are monitored, which increases the signal-to-noise ratio and allows for the detection of trace amounts. This is particularly useful in complex matrices such as biological fluids or food samples. The area under the chromatographic peak is proportional to the amount of the compound present, enabling precise quantification when calibrated with known standards.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Predicted m/z values | 43, 55, 71, 85, 101, 116 |

Chiral Gas Chromatography for Enantiomeric Separation and Purity Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Hydroxy-2-octanone and (S)-3-Hydroxy-2-octanone. These enantiomers can exhibit different biological activities and sensory properties. Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers.

This separation is achieved by using a chiral stationary phase (CSP) within the GC column. The CSP is typically a chiral molecule, often a derivative of cyclodextrins, which interacts diastereomerically with the enantiomers of this compound. These transient diastereomeric interactions have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. The enantiomeric purity, or enantiomeric excess (ee), of a sample can then be determined by comparing the peak areas of the two separated enantiomers. Research has shown successful separation of the enantiomers of this compound, which is crucial for studying their distinct properties. spectrabase.com

Gas Chromatography-Olfactometry (GC-O) in Semiochemical Research

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is particularly valuable in semiochemical research, where the biological activity of a compound is related to its odor. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector or mass spectrometer) and the other to an olfactometry port, where a trained analyst can sniff the eluting compounds and describe their odor.

In the context of this compound, GC-O has been instrumental in characterizing the distinct odors of its enantiomers. Studies have revealed that the two enantiomers possess different scent profiles. spectrabase.com For example, (R)-3-Hydroxy-2-octanone is described as having a mushroom-like, fresh grass odor, while the (S)-enantiomer has a mushroom-like, earthy note. spectrabase.com Furthermore, GC-O can be used in conjunction with dilution techniques, such as Aroma Extract Dilution Analysis (AEDA), to determine the flavor dilution (FD) factor of each enantiomer. This provides a measure of their odor potency. Research has shown that the (R)-enantiomer has a significantly higher FD factor (1024) compared to the (S)-enantiomer (256), indicating it has a stronger odor intensity. spectrabase.com

Table 2: Odor Characteristics of this compound Enantiomers

| Enantiomer | Odor Description | Flavor Dilution (FD) Factor |

|---|---|---|

| (R)-3-Hydroxy-2-octanone | Mushroom-like, fresh grass | 1024 |

| (S)-3-Hydroxy-2-octanone | Mushroom-like, earthy | 256 |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the methyl protons of the acetyl group, the methine proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) and methyl protons of the pentyl chain, and the hydroxyl proton. The methine proton would appear as a multiplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be observed for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon of the acetyl group, and the five carbons of the pentyl chain. The chemical shifts of the carbonyl carbon and the hydroxyl-bearing carbon are particularly diagnostic. While detailed experimental spectra for this compound are not widely published, data for similar compounds like 3-hydroxybutanone can provide expected chemical shift ranges. spectrabase.comdocbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~210 |

| CH-OH | ~70-75 |

| CH₃ (acetyl) | ~25-30 |

| Alkyl Chain Carbons | ~14-40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the presence of two key functional groups: a hydroxyl group (-OH) and a carbonyl group (C=O).

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl chain would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The presence of these characteristic absorption bands in an IR spectrum provides strong evidence for the structure of this compound. nih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | ~1715 (strong, sharp) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

Electrophysiological Assays (e.g., Electroantennography - EAG)

Electrophysiological assays are pivotal in determining the olfactory responses of insects to specific volatile compounds. Among these, Electroantennography (EAG) is a widely used technique that measures the average electrical response of the entire insect antenna to an odorant. This method provides crucial data on whether an insect can detect a particular compound and the relative sensitivity of its olfactory system to different substances.

The EAG process involves mounting a detached insect antenna between two electrodes and exposing it to a controlled puff of air containing the volatile compound of interest. The resulting change in the electrical potential across the antenna is recorded as an EAG response. The amplitude of this response is indicative of the degree of stimulation of the olfactory receptor neurons on the antenna.

Studies on other insects and related compounds further illustrate the application of this technique. For example, in research on the locust Locusta migratoria, EAG was used to screen the responses to various compounds, including 3-octanone, a structurally related ketone. mdpi.com Such studies help in narrowing down the range of behaviorally active compounds for further investigation.

Advanced Analytical Approaches in Volatile Profiling

Aroma Extract Dilution Analysis (AEDA) for Potent Volatile Identification in Research

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a sample. This method combines gas chromatography-olfactometry (GC-O) with serial dilutions of a sample extract. By having trained analysts sniff the effluent from the gas chromatograph, the odor of each separated compound can be assessed. The sample is progressively diluted, and the highest dilution at which an odor can still be detected is known as the flavor dilution (FD) factor. A higher FD factor indicates a more potent odorant.

A significant application of AEDA in the study of this compound has been in determining the odor potency of its different stereoisomers. A study on the optically active forms of this compound revealed a considerable difference in the odor intensity between its (R) and (S) enantiomers. The (R)-enantiomer was found to have a much higher flavor dilution factor, indicating it is a significantly stronger odorant than the (S)-enantiomer.

Table 1: Flavor Dilution (FD) Factors of this compound Enantiomers

| Enantiomer | Flavor Dilution (FD) Factor |

|---|---|

| (R)-3-Hydroxy-2-octanone | 1024 |

| (S)-3-Hydroxy-2-octanone | 256 |

Data sourced from Liu et al. (2012)

This data is crucial for understanding the structure-activity relationship of this compound and its perception by olfactory systems.

Principal Component Analysis (PCA) in Comparative Volatile Compound Fingerprinting

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the variation. In the field of volatile compound analysis, PCA is instrumental in creating "fingerprints" of different samples based on their chemical profiles. This allows for the visualization of similarities and differences between samples and the identification of the key compounds that contribute to these variations. nih.govnih.gov

The process involves collecting data on the abundance of numerous volatile compounds from multiple samples. PCA then transforms this data into a new set of variables called principal components (PCs), which are uncorrelated and ordered so that the first few retain most of the variation present in all of the original variables. mdpi.com By plotting the samples on the first two or three principal components, it is possible to observe clustering, trends, and outliers.

常见问题

Q. What are the recommended methods for synthesizing 3-Hydroxy-2-octanone in laboratory settings?

this compound can be enzymatically synthesized using microbial systems such as Zygosaccharomyces bisporus. This yeast strain catalyzes the conversion of pyruvate derivatives into α-hydroxyketones via pyruvate decarboxylase (PDC). For example, benzaldehyde and benzoylformic acid are converted to enantiomerically enriched hydroxyketones (>98% optical purity) under controlled fermentation conditions . Key parameters include pH optimization (6.0–7.5), substrate concentration (≤10 mM), and incubation temperature (25–30°C).

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Handling : Avoid inhalation, skin/eye contact, and spills. Use tightly sealed goggles, impermeable gloves, and work in a ventilated space. Spills should be mechanically collected using sand or absorbent materials, followed by flushing with water .

- Storage : Keep in a dry, cool, and well-ventilated area. The compound is stable under ambient conditions but may degrade if exposed to high humidity or temperatures >40°C .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

- Mass Spectrometry (MS) : Monoisotopic mass (144.1150 Da) and molecular formula (C₈H₁₆O₂) can be confirmed via high-resolution MS .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for identifying stereocenters and functional groups (e.g., hydroxyl at C3, ketone at C2) .

- ChemSpider ID : Cross-referencing with ChemSpider (ID: 4933945) ensures structural validation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in experimental data related to this compound's biological activity?

Contradictions in biological activity data (e.g., conflicting enantioselectivity or metabolic outcomes) require:

- Empirical Falsification : Systematically test hypotheses against controlled datasets (e.g., varying enzyme sources or substrates) .

- Weight-of-Evidence Analysis : Integrate data from multiple methodologies (e.g., in vitro assays, computational modeling) to assess reproducibility .

- Stereochemical Validation : Use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to confirm enantiomeric ratios, as discrepancies often arise from unpurified stereoisomers .

Q. How can stereochemical purity of this compound be quantified in asymmetric synthesis?

- Chiral GC-MS : Resolve enantiomers using chiral stationary phases (e.g., γ-cyclodextrin derivatives). Calibrate with standards of known (R)- and (S)-configurations.

- Enzymatic Assays : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) of PDC from Z. bisporus to assess stereoselectivity. Table IV in provides reference enantiomeric distributions for validation.

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., (3R)- and (3S)-isomers reported in ).

Q. What metabolic pathways or enzymatic systems are known to interact with this compound, based on current research?

this compound is a substrate for oxidoreductases in microbial systems. Key pathways include:

- Pyruvate Decarboxylase (PDC) : Catalyzes asymmetric C–C bond formation, producing (R)-configured hydroxyketones in Z. bisporus .

- β-Oxidation : In Pseudomonas spp., the compound may undergo degradation via acyl-CoA intermediates, though pathway specifics remain under investigation.

- Flavor Biosynthesis : Acts as a precursor in fungal volatile organic compound (VOC) synthesis, linked to fruity or floral aroma profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。